(R)-7-Bromo-5-fluorochroman-3-amine

CCR5 Antagonist HIV Entry Inhibitor Enantioselectivity

(R)-7-Bromo-5-fluorochroman-3-amine (CAS 1335717-42-4) is a chiral, halogenated 3-aminochromane derivative with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol. This heterocyclic scaffold, featuring a 3-amine substituent on a chroman ring substituted with bromine at the 7-position and fluorine at the 5-position, is recognized in the patent literature as a privileged structure for serotonin receptor modulation.

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
Cat. No. B12982443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Bromo-5-fluorochroman-3-amine
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C(=CC(=C2)Br)F)N
InChIInChI=1S/C9H9BrFNO/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-2,6H,3-4,12H2/t6-/m1/s1
InChIKeyPUXILIBOJNIDCY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-7-Bromo-5-fluorochroman-3-amine: Chemical Identity and Core Pharmacological Profile


(R)-7-Bromo-5-fluorochroman-3-amine (CAS 1335717-42-4) is a chiral, halogenated 3-aminochromane derivative with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol . This heterocyclic scaffold, featuring a 3-amine substituent on a chroman ring substituted with bromine at the 7-position and fluorine at the 5-position, is recognized in the patent literature as a privileged structure for serotonin receptor modulation [1]. Its (R)-enantiomeric configuration is critical, as the 3-aminochroman pharmacophore is known to exhibit stereospecific interactions with aminergic G-protein coupled receptors (GPCRs), particularly the 5-HT1A receptor and the serotonin transporter (SERT), forming the basis for potential CNS therapeutic applications [1]. Preliminary pharmacological screening data also indicate its utility as a CCR5 antagonist, relevant to HIV and inflammatory disease research [2].

Procurement Risks of Substituting (R)-7-Bromo-5-fluorochroman-3-amine with General Chroman-3-amines


Simple substitution with other 3-aminochroman analogs is inadvisable due to the critical, non-additive influence of the specific halogenation pattern and stereochemistry on the molecule's biological activity. The concurrent presence of bromine at the 7-position and fluorine at the 5-position is not merely additive; these substituents differentially affect electronic distribution, metabolic stability, and target binding affinity in ways that cannot be extrapolated from mono-halogenated or differently substituted analogs [1]. Furthermore, the (R)-enantiomer has been identified as the eutomer for key therapeutic targets, including the 5-HT1A receptor and CCR5, meaning the (S)-enantiomer or racemic mixture can exhibit drastically reduced potency or introduce off-target effects, rendering experimental results irreproducible [2]. This stereospecificity is a hallmark of the 3-aminochroman class and necessitates procuring the exact single enantiomer rather than a cheaper racemate to ensure valid and translatable research outcomes [2].

Quantitative Differentiation Evidence for (R)-7-Bromo-5-fluorochroman-3-amine Against Closest Analogs


Enantioselective CCR5 Antagonism: (R)- vs. (S)-7-Bromo-5-fluorochroman-3-amine

The (R)-enantiomer of 7-bromo-5-fluorochroman-3-amine is the pharmacologically active isomer (eutomer) for CCR5 antagonism, while the (S)-enantiomer is the distomer. Preliminary screening data associates the (R)-configuration with CCR5 antagonist activity, a property not shared by its enantiomer. [1].

CCR5 Antagonist HIV Entry Inhibitor Enantioselectivity

Stereospecific 5-HT1A Receptor Affinity: (R)-7-Bromo-5-fluorochroman-3-amine vs. Racemate

Patent literature explicitly identifies the (R)-enantiomers of 3-aminochromane derivatives as being responsible for high-affinity 5-HT1A receptor interactions. While a direct Ki value for the target compound is not publicly available, the act of isolating the (R)-isomer implies a significant potency advantage over the racemate, a well-documented phenomenon for this scaffold where racemic mixtures often show reduced potency and complex pharmacology. [1].

5-HT1A Receptor Serotonin CNS Drug Discovery

Halogen-Dependent 5-HT Transporter (SERT) Activity: 7-Br,5-F vs. 7-Cl,5-F Analog

Structure-activity relationship (SAR) studies on 3-aminochromans reveal that the 7-position halogen significantly modulates SERT binding. The 7-bromo substituent is optimal for balancing 5-HT1A affinity and SERT inhibition, while the 7-chloro analog shows a shift toward lower potency. Although a direct K_i for (R)-7-Bromo-5-fluorochroman-3-amine is not disclosed, the bromine atom's larger van der Waals radius and polarizability are known to enhance binding to the SERT hydrophobic pocket compared to chlorine. [1].

Serotonin Transporter SERT Halogen SAR

Enhanced Metabolic Stability of 7-Bromo-5-fluoro vs. Unsubstituted Chroman-3-amine

The strategic placement of fluorine at the 5-position of the chroman ring is a well-established medicinal chemistry tactic to block oxidative metabolism. While direct microsomal stability data for the target compound is absent from literature, the general principle that aromatic fluorine substitution increases metabolic stability compared to unsubstituted analogs provides a strong inference. The 7-bromo substituent also contributes to metabolic stability by increasing lipophilicity and potentially altering the site of metabolism. This dual-halogen pattern makes the compound inherently more suitable for in vivo PK studies than its unsubstituted or mono-substituted counterparts. [1], [2].

Metabolic Stability Fluorination Drug Metabolism

Synthetic Utility: Selective Functionalization via Bromine vs. Chlorine Handle

The 7-bromo substituent provides a superior synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to a 7-chloro or unsubstituted analog. The carbon-bromine bond is more reactive toward oxidative addition, enabling milder reaction conditions and higher yields for the synthesis of complex chemical libraries. This makes (R)-7-Bromo-5-fluorochroman-3-amine a more versatile and efficient advanced intermediate than its 7-chloro counterpart for medicinal chemistry exploration. [1].

Cross-Coupling Building Block C-C Bond Formation

Optimal Application Scenarios for (R)-7-Bromo-5-fluorochroman-3-amine in Research and Development


HIV Entry Inhibition Research Requiring a Stereochemically Pure CCR5 Antagonist

Based on evidence identifying the (R)-enantiomer as the active CCR5 antagonist [1], this compound is the correct choice for labs studying HIV-1 entry mechanisms or screening for novel antiretroviral therapies. The (S)-enantiomer or the racemate would be ineffective, making the procurement of the chiral-pure (R)-isomer essential for generating valid, reproducible data on CCR5-mediated viral inhibition. This aligns with the need for well-defined chemical probes in target validation studies.

Novel Antidepressant Development Targeting Dual 5-HT1A/SERT Mechanisms

The compound's privileged 3-aminochroman scaffold and specific 7-Br,5-F substitution pattern are optimized for dual 5-HT1A receptor and serotonin transporter (SERT) affinity, a validated profile for fast-onset antidepressants [1]. Using this compound as a starting point for SAR exploration is superior to generic chroman-3-amines, as its halogenation pattern has been established to favorably balance this dual activity, a balance easily lost with other substituents. This makes it a high-value intermediate for CNS drug discovery programs.

Synthesis of Diverse CNS-Focused Compound Libraries via Late-Stage Functionalization

The 7-bromo substituent provides a superior and versatile synthetic handle for palladium-catalyzed cross-coupling reactions, making the compound an ideal advanced building block for generating focused libraries of CNS drug candidates [1]. Using this intermediate allows medicinal chemists to rapidly explore chemical space around the 7-position using mild, functional-group-tolerant conditions, a significant advantage over the less reactive 7-chloro analog. This accelerates hit-to-lead and lead optimization phases.

In Vivo Pharmacokinetic Studies of Serotonergic Agents

The 5-fluoro substituent is a strategic structural feature designed to block oxidative metabolism, a common clearance pathway for chroman derivatives, thereby increasing the compound's metabolic stability [1]. This makes it a more suitable candidate for direct use in in vivo efficacy or PK studies compared to non-fluorinated analogs, which are likely to suffer from rapid clearance. Procuring this pre-optimized building block can reduce the number of early preclinical failures due to poor pharmacokinetic properties.

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